1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the alkylated pyrazole with another pyrazole derivative through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkyl groups, nucleophiles, catalysts such as palladium.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an ethyl group.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the additional pyrazole ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains arylmethylene linkage instead of ethyl linkage.
Uniqueness
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific alkylation pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-12(10(3)15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
USAJARZFNXTWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=NN2CC |
Origin of Product |
United States |
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